molecular formula C13H13F2N3OS B2790887 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide CAS No. 866154-64-5

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide

Katalognummer B2790887
CAS-Nummer: 866154-64-5
Molekulargewicht: 297.32
InChI-Schlüssel: JBCZBPQTJSIULJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Wirkmechanismus

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide acts by irreversibly binding to the active site of BTK, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide inhibits BTK activity in a dose-dependent manner, leading to decreased cell viability and increased apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments when used in combination.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide is its specificity for BTK, which makes it a promising candidate for targeted cancer therapy. However, its irreversible binding to BTK may also limit its use in certain situations, such as in the treatment of autoimmune diseases where BTK plays a beneficial role.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide's potential use in the treatment of autoimmune diseases, where it may have a beneficial effect. Additionally, further studies are needed to determine the optimal dosing and administration of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide in different cancer types and patient populations.
Conclusion
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide is a promising small molecule inhibitor that has shown significant potential in the treatment of various types of cancer. Its specificity for BTK and ability to inhibit downstream signaling pathways make it a promising candidate for targeted cancer therapy. However, further research is needed to fully understand its mechanism of action, optimal dosing and administration, and potential use in the treatment of autoimmune diseases.

Synthesemethoden

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide involves several steps, including the reaction of tert-butyl isocyanate with 2-amino-5-tert-butyl-1,3,4-thiadiazole, followed by the reaction of the resulting compound with 2,4-difluorobenzoyl chloride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to be particularly effective in targeting BTK-dependent signaling pathways, which are critical for the survival and proliferation of cancer cells.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c1-13(2,3)11-17-18-12(20-11)16-10(19)8-5-4-7(14)6-9(8)15/h4-6H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCZBPQTJSIULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.